2,4-Diamino-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-5-methylpyridine is an organic compound belonging to the class of aminopyridines It is characterized by the presence of two amino groups at the 2 and 4 positions and a methyl group at the 5 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2,4-dichloro-5-methylpyridine with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with amino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2,4-dinitro-5-methylpyridine, followed by the reduction of the nitro groups to amino groups. This process can be optimized for large-scale production by using appropriate catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2,4-Diamino-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diamino-5-methylpyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
2,4-Diamino-5-methylpyridine can be compared with other similar compounds, such as:
2,4-Diaminopyrimidine: Both compounds have two amino groups, but 2,4-Diaminopyrimidine lacks the methyl group at the 5 position.
2,4-Diamino-6-methylpyrimidine: This compound has a similar structure but with the methyl group at the 6 position instead of the 5 position.
2,4-Diamino-5-bromopyridine: This compound has a bromine atom at the 5 position instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1033203-34-7 |
---|---|
Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 g/mol |
IUPAC Name |
5-methylpyridine-2,4-diamine |
InChI |
InChI=1S/C6H9N3/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H4,7,8,9) |
InChI Key |
SNIFWJLTNYOASW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.